molecular formula C6H7IN2 B12446983 (2-Iodopyridin-3-yl)methanamine

(2-Iodopyridin-3-yl)methanamine

Cat. No.: B12446983
M. Wt: 234.04 g/mol
InChI Key: YRZGJRNDYLADEU-UHFFFAOYSA-N
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Description

(2-Iodopyridin-3-yl)methanamine: is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, where an iodine atom is attached to the second position and a methanamine group is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Method: One common method for synthesizing (2-Iodopyridin-3-yl)methanamine involves the reaction of 2-iodopyridine with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

    Nanocatalyst Method: Another method involves the use of magnesium oxide nanoparticles as a catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Iodopyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding pyridin-2-yl-methanones.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.

    Reduction: Reduction of this compound can lead to the formation of various amine derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Copper catalysts, water, mild conditions.

    Substitution: Alkyl halides, organometallic reagents, inert atmosphere.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

Major Products:

    Oxidation: Pyridin-2-yl-methanones.

    Substitution: Various substituted pyridine derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

Chemistry: (2-Iodopyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential biological activity .

Biology: In biological research, this compound is used to study the interactions of iodine-containing compounds with biological systems. It serves as a precursor for the synthesis of radiolabeled compounds used in imaging studies.

Medicine: Its derivatives have shown promise as inhibitors of various enzymes and receptors, making it a valuable scaffold for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2-Iodopyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the methanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: (2-Iodopyridin-3-yl)methanamine is unique due to the specific positioning of the iodine atom and the methanamine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

(2-iodopyridin-3-yl)methanamine

InChI

InChI=1S/C6H7IN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2

InChI Key

YRZGJRNDYLADEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)I)CN

Origin of Product

United States

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